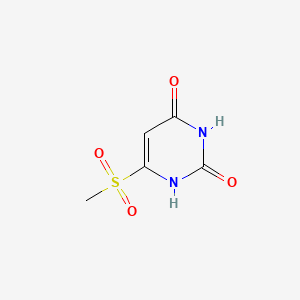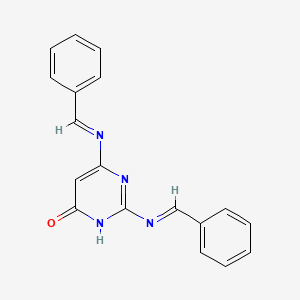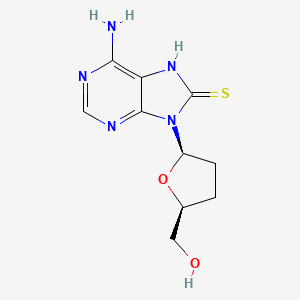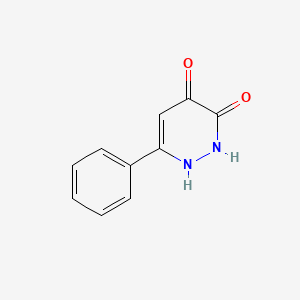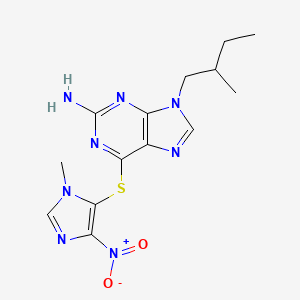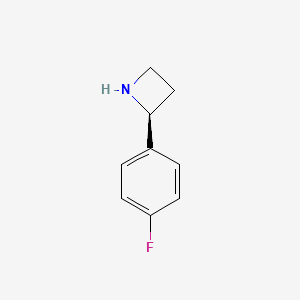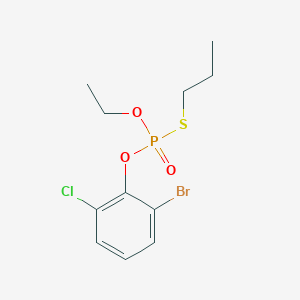![molecular formula C18H17NO2S B12927543 [(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid CAS No. 62663-16-5](/img/structure/B12927543.png)
[(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs, making it an important scaffold in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings . This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Another approach involves the use of methanesulfonic acid under reflux conditions to obtain the desired indole derivative . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of indole derivatives, including 2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of 2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
科学的研究の応用
2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, leading to various biological effects . The compound may exert its effects through the modulation of signaling pathways, inhibition of enzymes, or interaction with DNA .
類似化合物との比較
Similar Compounds
Some similar compounds to 2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid include:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-2-carboxylic acid: Known for its antimicrobial and anticancer properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its potential anticancer effects.
Uniqueness
What sets 2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid apart from other indole derivatives is its unique structure, which includes a thioacetic acid moiety. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .
特性
CAS番号 |
62663-16-5 |
|---|---|
分子式 |
C18H17NO2S |
分子量 |
311.4 g/mol |
IUPAC名 |
2-[(4,7-dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C18H17NO2S/c1-11-8-9-12(2)16-15(11)18(22-10-14(20)21)17(19-16)13-6-4-3-5-7-13/h3-9,19H,10H2,1-2H3,(H,20,21) |
InChIキー |
VLPNSZPAYTZMNY-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1)C)NC(=C2SCC(=O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


